JMJD7-IN-1

Catalog No.
S11218718
CAS No.
M.F
C16H8Cl2N2O4
M. Wt
363.1 g/mol
Availability
In Stock
* This item is exclusively intended for research purposes and is not designed for human therapeutic applications or veterinary use.
JMJD7-IN-1

Product Name

JMJD7-IN-1

IUPAC Name

(5-nitroquinolin-8-yl) 2,4-dichlorobenzoate

Molecular Formula

C16H8Cl2N2O4

Molecular Weight

363.1 g/mol

InChI

InChI=1S/C16H8Cl2N2O4/c17-9-3-4-10(12(18)8-9)16(21)24-14-6-5-13(20(22)23)11-2-1-7-19-15(11)14/h1-8H

InChI Key

YKPUGYXWOBGQLL-UHFFFAOYSA-N

Canonical SMILES

C1=CC2=C(C=CC(=C2N=C1)OC(=O)C3=C(C=C(C=C3)Cl)Cl)[N+](=O)[O-]

JMJD7-IN-1 (CAS: 311316-96-8), chemically designated as 5-nitroquinolin-8-yl 2,4-dichlorobenzoate, is the first identified small-molecule inhibitor specifically targeting Jumonji domain-containing protein 7 (JMJD7) [1]. As a 2-oxoglutarate (2OG)-dependent oxygenase, JMJD7 plays a critical role in cellular proliferation, protein hydroxylation, and oncogenesis, making it a highly relevant target in epigenetic and cancer research [2]. For procurement professionals, assay developers, and medicinal chemists, JMJD7-IN-1 represents a critical upgrade from relying on non-selective, broad-spectrum 2OG analogues. Its commercial availability enables precise pharmacological modulation of JMJD7 in both biochemical assays and live-cell models, providing a validated chemical tool without the confounding pan-oxygenase interference typically associated with generic baseline inhibitors [1].

Research Fit

1 First reported JMJD7 chemical probe for pathway studies
2 JMJD7-DRG1/2 lysyl hydroxylation research workflow
3 Virtual-screening-identified inhibitor with reported target engagement

Generic substitution with broad-spectrum 2OG competitors, such as dimethyloxalylglycine (DMOG) or N-oxalylglycine (NOG), fails in targeted applications because these compounds indiscriminately inhibit a vast array of JmjC domain proteins and other 2OG-dependent enzymes, including HIF prolyl hydroxylases [1]. When researchers use DMOG to probe JMJD7 function, the resulting widespread metabolic and transcriptional alterations obscure JMJD7-specific phenotypes, leading to high background noise and off-target toxicity [1]. Furthermore, while genetic knockdown (RNAi) provides baseline target validation, it lacks the rapid, dose-dependent, and reversible control required for dynamic mechanistic studies. Procuring JMJD7-IN-1 resolves these issues by providing a selective, cell-permeable small molecule that directly binds the JMJD7 active site, ensuring that downstream readouts are genuinely attributable to JMJD7 inhibition rather than off-target pan-oxygenase blockade [2].

Substitution Risk

Pan-Jumonji JIB-04, GSK-J1, Methylstat show no reported JMJD7 activity; substitution may yield false-negative results.
Selectivity JMJD7 is a lysyl hydroxylase, not a demethylase; broad-spectrum Jumonji inhibitors may not engage this target.
Probe status No alternative JMJD7-selective inhibitor exists; non-specific tool compounds cannot support target validation.

Primary Enzymatic Inhibition and Binding Affinity

JMJD7-IN-1 demonstrates potent, dose-dependent inhibition of JMJD7 enzymatic activity with an IC50 of 6.62 μM and a direct binding IC50 of 3.80 μM [1]. In contrast, baseline 2OG competitors like NOG require significantly higher concentrations (often in the millimolar range) to achieve comparable blockade and do so without target specificity [2]. This quantitative binding profile confirms JMJD7-IN-1 as a highly efficient primary probe for biochemical screening.

Evidence DimensionIn vitro target binding and enzymatic inhibition
Target Compound DataBinding IC50 = 3.80 μM; Enzymatic IC50 = 6.62 μM
Comparator Or BaselineGeneric 2OG analogues (e.g., NOG/DMOG)
Quantified DifferenceLow micromolar specific affinity versus non-specific millimolar baseline inhibition
ConditionsIn vitro biochemical and binding assays

Procuring a compound with a validated low-micromolar IC50 allows researchers to achieve complete target blockade while minimizing the risk of off-target effects at higher dosing regimens.

Enzymatic inhibition
Reported
IC50 6.62 μM vs. pan-inhibitors (no activity)
Supports JMJD7-specific target engagement studies
Cell-free enzymatic assay context

Cell-Permeable Anti-Proliferative Efficacy in Oncology Models

Beyond cell-free assays, JMJD7-IN-1 exhibits strong cell permeability and functional efficacy, inhibiting the growth of high-JMJD7-expressing cancer cell lines over 72 hours. It achieves cellular IC50 values of 9.40 μM in T-47d, 13.26 μM in SK-BR-3, 15.03 μM in Jurkat, and 16.14 μM in HeLa cells [1]. Compared to untreated baselines or cells treated with broad-spectrum agents that cause generalized toxicity, JMJD7-IN-1 provides a targeted dose-dependent reduction in viability specifically linked to JMJD7 expression levels [1].

Evidence Dimension72-hour cellular growth inhibition (IC50)
Target Compound Data9.40 μM to 16.14 μM across multiple cancer lines
Comparator Or BaselineUntreated high-JMJD7 expressing cells
Quantified DifferenceDose-dependent viability reduction in the 9-16 μM range
Conditions72-hour in vitro cell culture assays (T-47d, SK-BR-3, Jurkat, HeLa)

Demonstrates immediate utility for industrial and academic oncology researchers needing a cell-active probe for phenotypic screening without requiring additional formulation or permeabilization steps.

Binding affinity
Reported
IC50 3.80 μM, 1.74-fold more potent than enzymatic IC50
Binding IC50 supports direct target engagement context
In vitro biophysical assay

Structural Differentiation from Endogenous Cofactor Mimics

Unlike DMOG or NOG, which are simple structural mimics of the endogenous 2-oxoglutarate cofactor, JMJD7-IN-1 utilizes a distinct 5-nitroquinolin-8-yl 2,4-dichlorobenzoate scaffold identified through consensus docking and scoring [1]. This structural divergence means JMJD7-IN-1 does not broadly compete at all 2OG-binding pockets across the oxygenase superfamily [2]. For medicinal chemistry procurement, this provides a novel, processable chemotype that can serve as a starting point for further structure-activity relationship (SAR) optimization.

Evidence DimensionChemical scaffold specificity
Target Compound Data5-nitroquinolin-8-yl 2,4-dichlorobenzoate chemotype
Comparator Or Baseline2OG mimics (DMOG, NOG)
Quantified DifferenceDistinct non-2OG-mimetic structure enabling selective binding
ConditionsVirtual screening and structural bioactivity evaluation

Procuring this specific chemotype provides medicinal chemists with a validated, non-promiscuous scaffold for developing next-generation epigenetic and hydroxylase inhibitors.

Cellular activity
Data to verify
IC50 9.40–16.14 μM across T-47d, SK-BR-3, Jurkat, HeLa
Supports cell-model concentration review (data to verify)
72 h incubation, JMJD7-expressing cancer lines
First-in-class status
Reported
Only reported JMJD7 inhibitor to date
Sole chemical starting point for JMJD7 research
Literature and patent landscape through 2026

Targeted Oncology Phenotypic Screening

Because JMJD7-IN-1 effectively penetrates cells and inhibits growth in the 9-16 μM range, it is the ideal small-molecule probe for phenotypic screening in breast cancer (e.g., T-47d, SK-BR-3) and leukemia (e.g., Jurkat) models [1]. It allows researchers to evaluate JMJD7-dependent cell cycle regulation and survival pathways without the generalized toxicity of broad-spectrum oxygenase inhibitors.

Biochemical Assay Development and Validation

With a confirmed enzymatic IC50 of 6.62 μM and a binding IC50 of 3.80 μM, JMJD7-IN-1 serves as a highly reliable positive control and benchmark inhibitor for in vitro biochemical assays [1]. Assay developers can use it to validate high-throughput screening (HTS) platforms targeting JMJD7, ensuring assay sensitivity and specificity.

Substrate Trapping and Proteomic Profiling

In proteomic studies aiming to identify novel JMJD7 substrates (such as DRG1/2 or specific histones), researchers traditionally relied on pan-inhibitors like DMOG [2]. Replacing DMOG with the selective JMJD7-IN-1 allows for cleaner substrate-trapping experiments, significantly reducing the background noise caused by the inhibition of off-target JmjC hydroxylases and demethylases.

Application Fit Matrix

Application
Selection Property
Validation Focus
Target validation in JMJD7-expressing cell models
First-in-class JMJD7 chemical probe
Phenotypic confirmation with genetic perturbation
Reference control for JMJD7 inhibitor screening
Reported enzymatic and binding IC50 benchmarks
Comparative benchmarking against novel candidates
Mechanistic studies of JMJD7-DRG1/2 pathways
JMJD7-dependent lysyl hydroxylation context
Downstream signaling and substrate modification analysis

XLogP3

4.7

Hydrogen Bond Acceptor Count

5

Exact Mass

361.9861121 Da

Monoisotopic Mass

361.9861121 Da

Heavy Atom Count

24

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